

Application Notes and Protocols: Suzuki Coupling with Piperidine Derivatives

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Compound of Interest

Compound Name:	Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate
Cat. No.:	B112421

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Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction has found extensive application in the pharmaceutical industry for the synthesis of complex molecules, including those incorporating the piperidine scaffold. The piperidine moiety is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its ability to impart favorable pharmacokinetic and pharmacodynamic properties.

These application notes provide detailed protocols and a summary of reaction conditions for the Suzuki coupling of various piperidine derivatives, offering a valuable resource for researchers in drug discovery and development.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data from representative Suzuki coupling reactions involving piperidine derivatives, highlighting the scope and efficiency of this methodology.

Table 1: Suzuki Coupling of Piperidinylboronic Acid Derivatives with Aryl/Heteroaryl Halides

Entry	Piperidine Derivative	Coupling Partner	Catalyst (mol %)	Ligand (mol %)	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)
1	N-Boc-4-(4,4,5,5-tetraethyl-1,3,2-dioxaborolan-2-yl)pyridine	4-Bromo anisole	Pd(dpfp)Cl ₂ (3)	-	K ₂ CO ₃	Dioxane/H ₂ O	80	12	92
2	N-Boc-piperidine-4-boroninic acid	2-Chloropyridine	Pd ₂ (db a) ₃ (2)	SPhos (4)	K ₃ PO ₄	Toluene	100	18	85
3	1-(4,4,5,5-tetraethyl-1,3,2-dioxaborolan-2-yl)pyridine	1-Iodonaphthalene	Pd(PPh ₃) ₄ (5)	-	Na ₂ CO ₃	DMF	90	16	88
4	N-Cbz-4-(4,4,5,5-tetraethyl-1,3,2-dioxaborolan-2-yl)pyridine	3-Bromo	Pd(OAc) ₂ (2)	XPhos (4)	Cs ₂ CO ₃	THF	70	24	78

5- thioph
tetram ene
ethyl-
1,3,2-
dioxab
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2-
yl)pipe
ridine

Table 2: Suzuki Coupling of Halogenated Piperidines with Aryl/Heteroarylboronic Acids

Entry	Piperidine Derivative	Coupling Partner	Catalyst (mol %)	Ligand (mol %)	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)
1	N-Boc-4-bromopiperidine	Phenyl boronic acid	Pd(PPh ₃) ₄ (5)	-	K ₂ CO ₃	Toluene/H ₂ O	100	12	95
2	N-Boc-3-iodopiperidine	4-Methoxyphenylboronic acid	PdCl ₂ (dppf) (3)	-	Na ₂ CO ₃	DME	85	16	89
3	4-Chloro-1-(phenylsulfonyl)pyridine	2-Furyl boronic acid	Pd ₂ (dba) ₃ (2)	RuPhos (4)	K ₃ PO ₄	1,4-Dioxane	110	24	75
4	N-Acetyl-4-bromopiperidine	3-Pyridylboronic acid	Pd(OAc) ₂ (2)	PCy ₃ (4)	CsF	THF	65	18	82

Experimental Protocols

General Protocol for Suzuki Coupling of an N-Protected Piperidinylboronate with an Aryl Halide

This protocol provides a general procedure that can be adapted for specific substrates.

Materials:

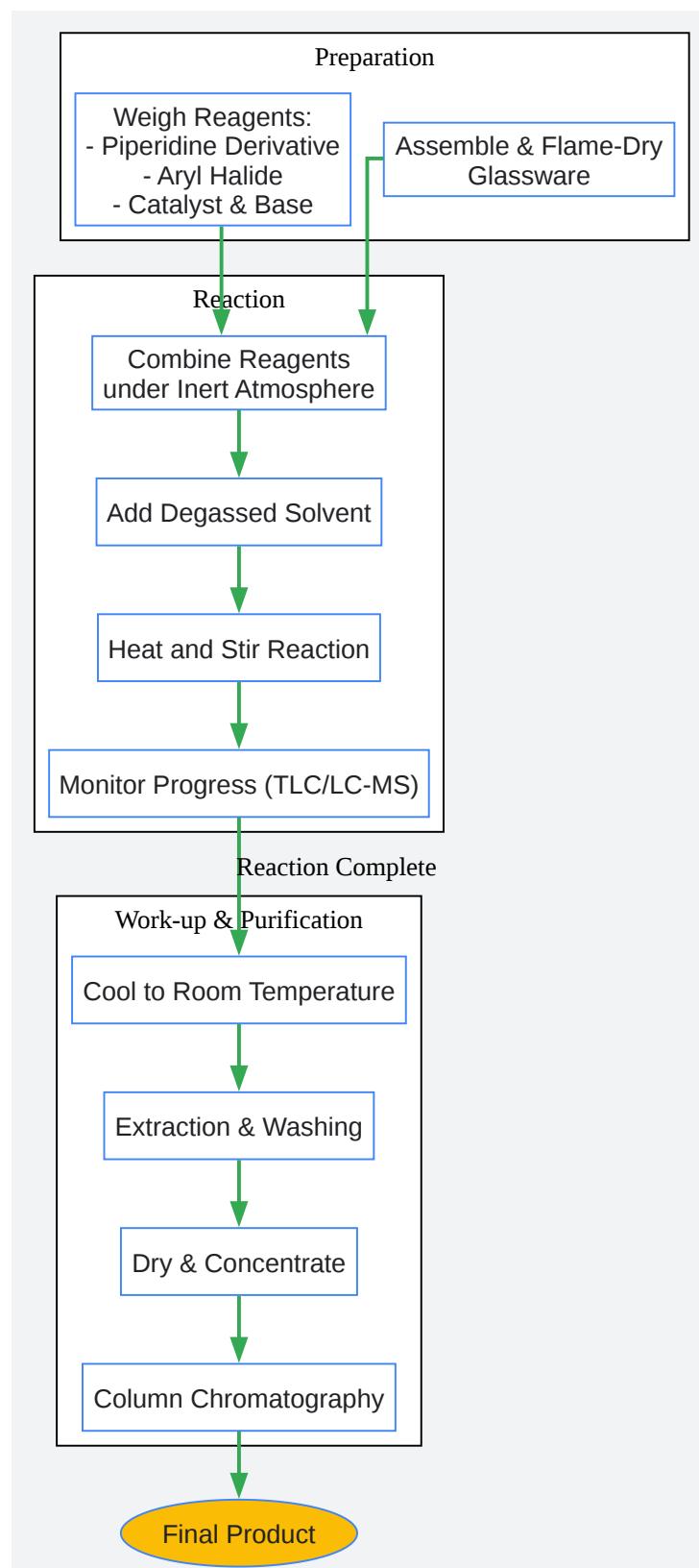
- N-protected piperidinylboronic acid or ester (1.0 equiv)
- Aryl or heteroaryl halide (1.2 equiv)
- Palladium catalyst (e.g., $\text{Pd}(\text{dppf})\text{Cl}_2$, 2-5 mol%)
- Base (e.g., K_2CO_3 , 2.0-3.0 equiv)
- Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
- Water (if using a biphasic system)
- Inert gas (Argon or Nitrogen)
- Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
- Magnetic stirrer and heating plate

Procedure:

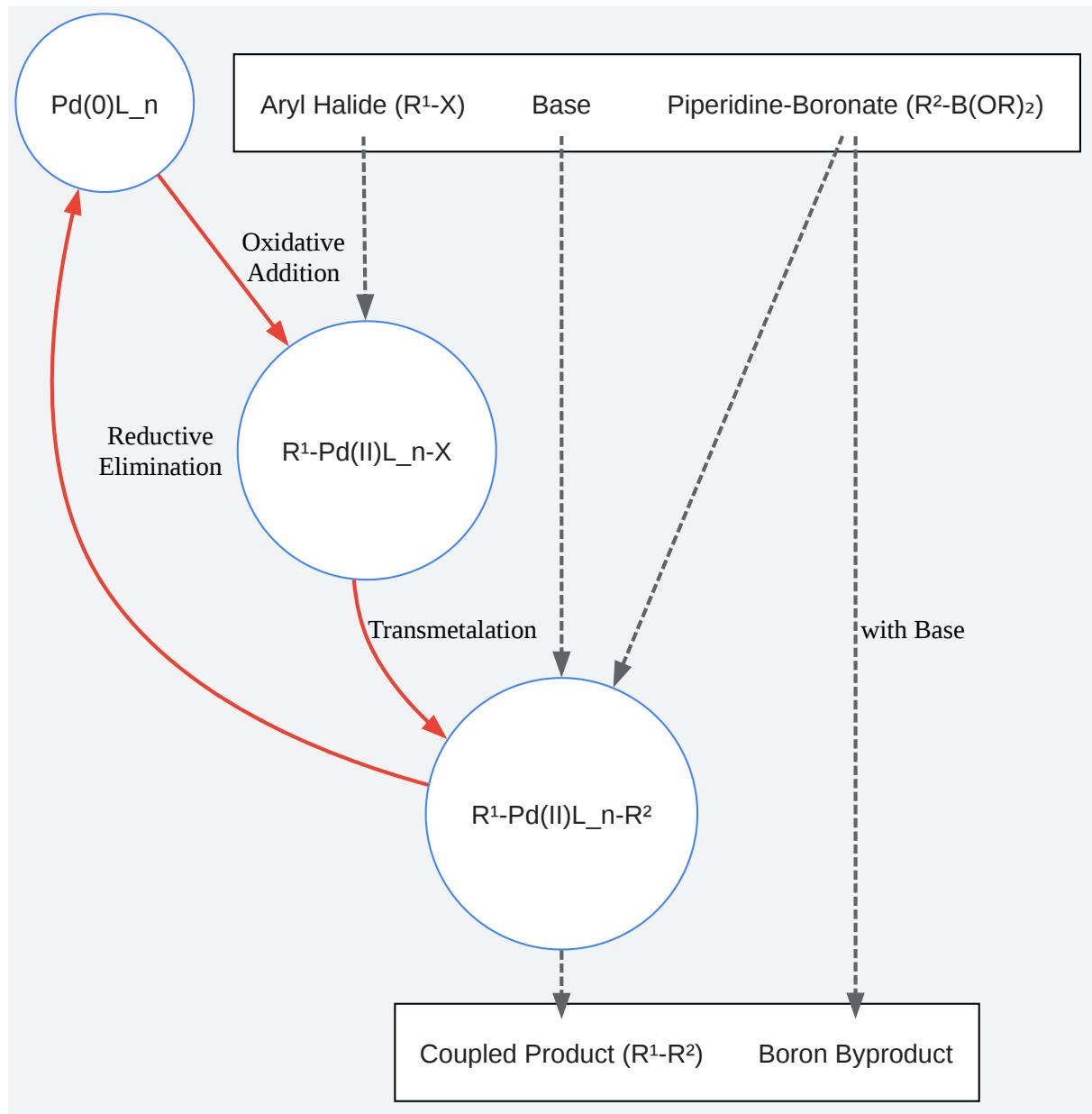
- Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the N-protected piperidinylboronate, aryl halide, palladium catalyst, and base under an inert atmosphere.
- Solvent Addition: Add the anhydrous solvent (and water, if applicable) via syringe. The typical solvent concentration is 0.1-0.5 M with respect to the limiting reagent.
- Degassing: Degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 10-15 minutes, or by subjecting the flask to three cycles of vacuum-backfill with the inert gas.
- Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
- Monitoring: Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Mandatory Visualizations

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Caption: Experimental workflow for Suzuki coupling.



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Caption: Suzuki coupling catalytic cycle.

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